Sodium monensin - 22136-43-2

Sodium monensin

Catalog Number: EVT-8656117
CAS Number: 22136-43-2
Molecular Formula: C36H61NaO11
Molecular Weight: 692.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antiprotozoal agent produced by Streptomyces cinnamonensis. It exerts its effect during the development of first-generation trophozoites into first-generation schizonts within the intestinal epithelial cells. It does not interfere with hosts' development of acquired immunity to the majority of coccidial species. Monensin is a sodium and proton selective ionophore and is widely used as such in biochemical studies.
See also: Monensin (has active moiety).
Source

Sodium monensin is produced through the fermentation process of Streptomyces cinnamonensis, where it is synthesized as a secondary metabolite. The production typically occurs in a nutrient-rich medium containing glucose and soybean oil, and the fermentation process lasts approximately one week under controlled temperature and aeration conditions .

Classification

Sodium monensin belongs to the class of compounds known as ionophores, which facilitate the transport of ions across lipid membranes. It is categorized as an antibiotic due to its antimicrobial properties, specifically against certain protozoa and gram-positive bacteria.

Synthesis Analysis

Methods

The synthesis of sodium monensin can be achieved through several methods, including biosynthesis and chemical synthesis. The biosynthetic route involves cultivating Streptomyces cinnamonensis in a suitable medium, followed by extraction and purification processes.

  1. Biosynthesis: The biosynthesis follows a polyketide pathway where precursors such as propionyl-CoA and malonyl-CoA are utilized. This process includes the condensation of acyl groups and the release of carbon dioxide .
  2. Chemical Synthesis: Total synthesis methods have been explored, including stereoselective approaches that utilize carbohydrate derivatives as starting materials. For instance, one method involves the conversion of D-fructose through a series of reactions to yield monensin spiroketal intermediates .

Technical Details

The extraction typically involves:

  • Pre-treatment of fermentation broth to remove impurities.
  • Crystallization from organic solvents followed by drying processes to obtain sodium monensin with high purity .
Molecular Structure Analysis

Structure

Sodium monensin has a complex molecular structure characterized by multiple cyclic ethers and a carboxylic acid group. Its structure allows it to form complexes with cations, particularly sodium ions.

Data

  • Molecular Formula: C_36H_62NaO_11
  • Molecular Weight: Approximately 646.87 g/mol
  • Crystal Structure: Studies using X-ray diffraction have revealed various crystal forms of sodium monensin, including hydrated and anhydrous forms .
Chemical Reactions Analysis

Reactions

Sodium monensin participates in several chemical reactions, primarily involving complexation with metal ions. It can form stable complexes with monovalent cations such as sodium and potassium.

  1. Complexation Reactions: The ability of sodium monensin to bind with cations is significant for its biological activity. The selectivity order for cation binding is generally Na^+ > K^+ > Li^+ .
  2. Degradation Reactions: Under acidic or basic conditions, sodium monensin can undergo hydrolysis or degradation, affecting its efficacy as an antibiotic .

Technical Details

The stability of sodium monensin in various environments can influence its application in both clinical and agricultural settings.

Mechanism of Action

Process

Sodium monensin exerts its effects by disrupting ion homeostasis within cells. It facilitates the transport of sodium ions across cell membranes while inhibiting potassium uptake, leading to altered cellular functions.

Data

  • Ion Transport: The primary mechanism involves increasing intracellular sodium levels which subsequently affects calcium influx and cellular metabolism.
  • Antimicrobial Activity: This ionophore's ability to alter membrane potential contributes to its effectiveness against certain pathogens by inhibiting their growth and reproduction .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sodium monensin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in polar organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Sodium monensin is stable under acidic conditions but may degrade in alkaline environments.
  • pH Sensitivity: Its activity can be affected by pH levels, which influence its ionophoric properties .
Applications

Sodium monensin is widely used in veterinary medicine for:

  • Livestock Feed Additive: Enhances feed efficiency and promotes weight gain.
  • Coccidiostat: Prevents coccidiosis in poultry by inhibiting protozoan parasites.
  • Research Applications: Utilized in studies exploring ion transport mechanisms and antibiotic resistance mechanisms.
Introduction to Sodium Monensin: Discovery and Historical Context

Isolation and Early Characterization from Streptomyces cinnamonensis

Sodium monensin was first isolated in 1967 by Agtarap and colleagues from the fermentation broth of the actinobacterium Streptomyces cinnamonensis, a soil organism collected from Utah, United States. Initial characterization identified it as a polyether monocarboxylic acid belonging to the broader class of polyketide antibiotics. Its molecular formula was established as C₃₆H₆₁O₁₁Na, with a molecular weight of 692.85 g/mol [1] [4] [6]. The compound crystallized as a monohydrate from ethanol solutions, adopting an orthorhombic crystal system in the P2₁2₁2₁ space group. Early structural analysis revealed a unique pseudocyclic conformation stabilized by bifurcated intramolecular hydrogen bonds between the carboxyl group and two hydroxyl groups positioned on opposite ends of the molecule [6]. This conformation proved essential for its function, creating a hydrophilic cavity capable of selectively binding monovalent cations [4] [6].

The elucidation of monensin's ionophoric properties by Pressman and colleagues in 1967 marked a foundational discovery. Research demonstrated its selective complexation and transport of monovalent cations across lipid membranes, following the affinity sequence: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺ [4] [6]. X-ray crystallography of its silver salt complex provided the first detailed insights into the cation coordination mechanism, showing five oxygen atoms within the hydrophilic pocket participating in cation binding [1] [6]. This structural understanding laid the groundwork for comprehending its biological activity. The initial biosynthesis studies using isotope-labelled precursors (¹³C, ¹⁸O) confirmed its origin via the polyketide pathway in Streptomyces cinnamonensis, utilizing propionyl-CoA and malonyl-CoA as primary building blocks [6]. Total synthesis was achieved by Kishi and coworkers in 1979 through stereoselective acyclic stereocontrol, a significant milestone in organic chemistry [4] [6].

Table 1: Key Historical Milestones in Sodium Monensin Discovery and Characterization

YearMilestoneSignificance
1967Isolation from Streptomyces cinnamonensis by Agtarap et al.First identification and basic characterization of the novel polyether antibiotic [1] [6].
1967Elucidation of ionophoric mechanism (Pressman et al.)Established cation transport capability across biological membranes [6].
1971Crystal structure of monensic acid monohydrate (Lutz et al.)Revealed pseudocyclic conformation stabilized by hydrogen bonding [6].
1971Introduction as a coccidiostat for poultry (USA)First major commercial agricultural application [7].
1979Total synthesis by Kishi et al.Demonstrated complex stereochemistry and enabled synthetic derivative studies [4] [6].

Evolution of Applications in Veterinary and Agricultural Sciences

Sodium monensin's introduction into veterinary and agricultural practice in July 1971 marked a revolution in managing coccidiosis in commercial poultry. This parasitic disease, caused by Eimeria spp., inflicted significant economic losses on the poultry industry. Monensin demonstrated potent antiprotozoal activity against multiple Eimeria species, becoming the first polyether ionophore widely adopted for this purpose. Its efficacy stemmed from disrupting cation balance within the parasites, leading to impaired energy metabolism and death [7]. The success in poultry rapidly spurred investigations into applications for other livestock species. By the mid-1970s, monensin was approved for use in cattle, initially focusing on coccidiosis control in calves. However, research soon revealed profound effects on rumen fermentation dynamics [1] [2] [7].

Monensin's impact on ruminant nutrition proved transformative. When included in cattle feed at approved levels, it selectively targets Gram-positive rumen bacteria (e.g., Micrococcus, Bacillus, Staphylococcus, lactate-producing Streptococcus bovis, and fiber-degrading Ruminococcus species), altering microbial populations. This shift suppresses acetate, butyrate, methane, and lactate production while significantly increasing propionate yield [1] [2] [10]. Propionate serves as the primary glucose precursor in ruminants, leading to improved feed efficiency and growth rates. Concurrent benefits included reduced incidence of ruminal acidosis (due to less lactate production) and bloat (due to altered rumen gas production and foam stability) [1] [2]. Field trials consistently demonstrated improvements in feed conversion efficiency (gain-to-feed ratio, G:F) by approximately 6.4% in beef cattle, primarily driven by a 3.1% reduction in dry matter intake (DMI) without compromising growth [10].

A significant evolution occurred with the authorization of monensin for ketosis prevention in dairy cows in the European Union in 2013 (e.g., Kexxtone® intraruminal bolus). Ketosis, a metabolic disorder characterized by low blood glucose and elevated ketone bodies (β-hydroxybutyrate, BHB) in early lactation, negatively impacts health and productivity. Administered during the transition period, monensin modulates the rumen microbiome, further enhancing propionate production. This provides additional glucogenic substrate for the liver, significantly reducing circulating BHB concentrations and consequently lowering the incidence of clinical and subclinical ketosis, displaced abomasum, and metritis [5]. Importantly, this application occurs under specific veterinary oversight using controlled-release delivery systems.

Table 2: Major Veterinary and Agricultural Applications of Sodium Monensin

ApplicationPrimary SpeciesKey Biological EffectProduction Outcome
Coccidiosis ControlPoultry, CalvesAntiprotozoal activity against Eimeria spp.Reduced mortality, morbidity, and production losses [7].
Growth Promotion/Feed EfficiencyBeef CattleShift in rumen microbiota; Increased propionate; Reduced methane, acetate, lactateImproved G:F ratio (~6.4%); Reduced DMI (~3.1%) [1] [2] [10].
Bloat PreventionBeef CattleAlteration of rumen microbial populations and fermentation gasesReduced incidence of frothy and free-gas bloat [1] [2].
Ketosis PreventionDairy CowsEnhanced propionate production (glucogenic precursor); Reduced blood BHBLower incidence of ketosis and associated periparturient diseases [5].

The use of monensin in combination with other feed additives, particularly virginiamycin (VM), represents a more recent development aimed at optimizing rumen function and overall performance throughout the feeding cycle in beef cattle. Research has explored strategies like withdrawing monensin while maintaining VM during specific finishing phases. These studies indicate that such strategic withdrawals can sometimes improve final body weight, average daily gain (ADG), and hot carcass weight (HCW) compared to using either additive alone or in continuous combination, potentially by mitigating the DMI depression often associated with prolonged monensin feeding towards the end of the finishing period [10]. This highlights an evolving understanding of how to maximize the benefits of monensin through strategic nutritional management.

Properties

CAS Number

22136-43-2

Product Name

Sodium monensin

IUPAC Name

sodium;(2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate

Molecular Formula

C36H61NaO11

Molecular Weight

692.9 g/mol

InChI

InChI=1S/C36H62O11.Na/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40;/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40);/q;+1/p-1/t19-,20+,21+,22+,23+,24+,25-,26-,27+,28-,29-,30-,31-,33+,34-,35+,36-;/m0./s1

InChI Key

XOIQMTLWECTKJL-PDHYURILSA-M

SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+]

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C.[Na+]

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)[O-])OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.